molecular formula C19H17FN4O3 B10832745 1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea

1-(5-cyano-2-pyridyl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea

Cat. No.: B10832745
M. Wt: 368.4 g/mol
InChI Key: NKPHEWJJTGPRSL-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of MSH-372 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for MSH-372 involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions and the use of advanced purification techniques.

Chemical Reactions Analysis

MSH-372 undergoes various chemical reactions, including:

    Oxidation: MSH-372 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activity.

    Reduction: Reduction of MSH-372 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced derivatives that may exhibit different pharmacological properties.

    Substitution: MSH-372 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of MSH-372 involves its interaction with the reverse transcriptase enzyme. MSH-372 binds to the active site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus and reduces its ability to infect host cells . The molecular targets of MSH-372 include the reverse transcriptase enzyme and associated pathways involved in viral replication.

Comparison with Similar Compounds

MSH-372 is unique in its structure and mechanism of action compared to other reverse transcriptase inhibitors. Similar compounds include:

    Zidovudine: Zidovudine is another reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infection. Unlike MSH-372, zidovudine is a nucleoside analog that incorporates into the viral DNA, causing chain termination.

    Nevirapine: Nevirapine is a non-nucleoside reverse transcriptase inhibitor that binds to a different site on the enzyme compared to MSH-372. It also inhibits viral replication but through a distinct mechanism.

    Efavirenz: Efavirenz is another non-nucleoside reverse transcriptase inhibitor with a different binding site and mechanism of action compared to MSH-372.

The uniqueness of MSH-372 lies in its specific binding to the reverse transcriptase enzyme and its potential for use in combination therapies to enhance antiviral efficacy.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[(1R,2R)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea

InChI

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m0/s1

InChI Key

NKPHEWJJTGPRSL-GXTWGEPZSA-N

Isomeric SMILES

CCC(=O)C1=C(C(=C(C=C1)F)[C@H]2C[C@H]2NC(=O)NC3=NC=C(C=C3)C#N)O

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.